5-chloro-2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE typically involves a nucleophilic addition–elimination reaction. The synthetic route includes the reaction of intermediates with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its therapeutic potential in treating diseases caused by protozoan parasites.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite. The molecular docking studies have shown that it interacts with the enzyme Lm-PTR1, which is involved in the folate pathway of Leishmania . This interaction disrupts the parasite’s metabolic processes, leading to its death.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives that also exhibit pharmacological activities. For example:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Used as an intermediate in the synthesis of glyburide.
(5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone: Another pyrazole derivative with potential biological activities.
What sets 5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE apart is its unique structure, which combines a nitrobenzamide moiety with a thieno[3,4-c]pyrazole ring system, potentially offering a broader spectrum of biological activities.
Properties
Molecular Formula |
C19H15ClN4O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-2-5-13(6-3-11)23-18(15-9-28-10-16(15)22-23)21-19(25)14-8-12(20)4-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
UXQDAQBQDXGYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.